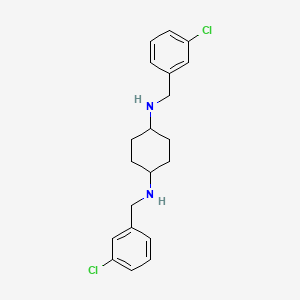

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine

Description

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine: is a chemical compound with the molecular formula C20H24Cl2N2 and a molecular weight of 363.32 g/mol. This compound is characterized by the presence of two 3-chlorobenzyl groups attached to a cyclohexane-1,4-diamine core. It is used in various scientific research applications due to its unique chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-bis[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2/c21-17-5-1-3-15(11-17)13-23-19-7-9-20(10-8-19)24-14-16-4-2-6-18(22)12-16/h1-6,11-12,19-20,23-24H,7-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHHUTUYLQXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC(=CC=C2)Cl)NCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Hydroxide ions, amines; often in polar solvents like water or alcohols.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids .

Medicine: Its structural features make it a candidate for drug discovery and development .

Industry: In the industrial sector, N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

- N1,N4-Bis(4-chlorobenzyl)cyclohexane-1,4-diamine

- N1,N4-Bis(2-chlorobenzyl)cyclohexane-1,4-diamine

- N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

Uniqueness: N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine is unique due to the specific positioning of the chlorine atoms on the benzyl groups. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

Biological Activity

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine is a synthetic compound belonging to the class of cyclohexane diamines. Its unique structure, characterized by two 3-chlorobenzyl groups attached to a cyclohexane ring, imparts distinct biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance:

- Efficacy Against Bacteria : In studies, the compound demonstrated medium-level antibacterial activity comparable to standard antibiotics like ampicillin against Escherichia coli, Staphylococcus aureus, and others .

The mechanism of action for N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets are still under investigation but are believed to involve critical pathways in bacterial growth and survival.

Comparative Studies

Comparative studies with similar compounds have shown that the presence of the 3-chlorobenzyl groups enhances its biological activity. For example, when compared with N,N’-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine, N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine exhibited superior antimicrobial effects due to its unique structural attributes.

Data Table: Biological Activity Comparison

| Compound Name | Antibacterial Activity (MIC μg/mL) | Notable Features |

|---|---|---|

| N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine | 32 (against E. coli) | Two 3-chlorobenzyl groups |

| N,N’-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine | 64 (against S. aureus) | Similar structure but lower efficacy |

| Ampicillin | 16 (against E. coli) | Standard antibiotic for comparison |

Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine was tested against multiple bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the binding interactions of the compound with bacterial enzymes. Using molecular docking studies, researchers identified potential binding sites and interactions that explain its antimicrobial properties. These findings suggest that further optimization of the compound could enhance its efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.